molecular formula C13H19Cl2N3 B2710068 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole dihydrochloride CAS No. 1054552-13-4

5-Methyl-2-piperidin-4-yl-1H-benzoimidazole dihydrochloride

Cat. No. B2710068
CAS RN: 1054552-13-4
M. Wt: 288.22
InChI Key: AGISGPIVOXBQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-piperidin-4-yl-1H-benzoimidazole dihydrochloride, also known as MBMD, is a synthetic compound . It has a molecular weight of 288.22 .


Molecular Structure Analysis

The molecular formula of this compound is C13H19Cl2N3 . The InChI code is 1S/C13H17N3.2ClH/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10;;/h2-3,8,10,14H,4-7H2,1H3,(H,15,16);2*1H .


Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Neuropeptide Y Y1 Receptor Antagonists for Antiobesity

Benzimidazoles, structurally related to 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole dihydrochloride, have been synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists. These compounds are aimed at developing antiobesity drugs. The research demonstrates the significance of the piperidinylalkyl group's spatial arrangement for affinity towards the Y1 receptor, indicating the potential of benzimidazole derivatives in targeting obesity through NPY Y1 receptor antagonism (Zarrinmayeh et al., 1998).

Antimicrobial Activities

A study on 2-piperidin-4-yl-benzimidazoles has shown these compounds to possess broad-spectrum antibacterial activities. They demonstrate low micromolar minimal inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria of clinical importance, especially enterococci. This research underlines the potential of such benzimidazole derivatives as new classes of antibacterial agents, suggesting possible antimicrobial applications for 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole dihydrochloride derivatives (He et al., 2003).

EGFR Inhibitors in Anti-Cancer Research

The molecular docking and density functional theory (DFT) studies on benzimidazole derivatives bearing a piperidine moiety have revealed their potential as EGFR inhibitors, showing a mechanism behind their anti-cancer properties. This indicates the possibility of employing such compounds in cancer therapy, particularly in targeting EGFR for anticancer activity (Karayel, 2021).

Histone Deacetylase Inhibitors for Cancer Treatment

Compounds bearing the N1-piperidine moiety among benzimidazole and imidazole inhibitors have shown potent inhibitory activity against human histone deacetylases (HDACs), which play a significant role in cancer progression. These findings suggest the therapeutic potential of benzimidazole derivatives in cancer treatment through HDAC inhibition, providing a foundation for further exploration of similar compounds in oncology (Bressi et al., 2010).

Safety and Hazards

The compound is labeled as an irritant . More detailed safety and hazard information is not available in the current resources.

properties

IUPAC Name

6-methyl-2-piperidin-4-yl-1H-benzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10;;/h2-3,8,10,14H,4-7H2,1H3,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGISGPIVOXBQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-piperidin-4-yl-1H-benzoimidazole dihydrochloride

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